Benazeprilat-d5

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benazeprilat-d5 is a deuterated compound of Benazeprilat, which is an active metabolite of Benazepril. Benazepril is a prodrug that is converted into Benazeprilat in the body. Benazeprilat is known for its potent antihypertensive activity and is used in the treatment of high blood pressure and heart failure. The deuterated form, this compound, is often used in scientific research due to its stability and ability to be tracked in metabolic studies .

Wirkmechanismus

Target of Action

Benazeprilat-d5, the active metabolite of Benazepril, primarily targets the angiotensin-converting enzyme (ACE) . ACE plays a crucial role in the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure and fluid balance in the body .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the RAAS. By inhibiting ACE and subsequently reducing angiotensin II levels, this compound disrupts the RAAS pathway . This disruption leads to a decrease in blood pressure and has downstream effects on cardiovascular health .

Pharmacokinetics

Benazepril, the prodrug of this compound, is rapidly and extensively metabolized in the liver to its active form, Benazeprilat . The absorption, distribution, and elimination of Benazepril and Benazeprilat have been evaluated in healthy subjects, hypertensive patients, and patients with renal or hepatic impairment . The pharmacokinetic properties of this compound are stable over a wide range of conditions .

Biochemische Analyse

Biochemical Properties

Benazeprilat-d5 plays a significant role in biochemical reactions, particularly in the inhibition of the angiotensin-converting enzyme (ACE) . ACE is a crucial enzyme that converts angiotensin I to angiotensin II, a potent vasoconstrictor . By inhibiting ACE, this compound can effectively regulate blood pressure.

Cellular Effects

The effects of this compound on cells are primarily related to its impact on the renin-angiotensin system (RAS). By inhibiting ACE, it prevents the conversion of angiotensin I to angiotensin II, thereby reducing vasoconstriction and decreasing blood pressure . This can influence various cellular processes, including cell signaling pathways and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through its interaction with ACE. It binds to ACE, inhibiting its activity and preventing the conversion of angiotensin I to angiotensin II . This results in a decrease in blood pressure and has implications for the treatment of hypertension.

Metabolic Pathways

This compound is involved in the RAS pathway, where it interacts with ACE . Its inhibition of ACE can affect metabolic flux and metabolite levels, particularly those related to the RAS pathway.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Benazeprilat-d5 involves the incorporation of deuterium atoms into the Benazeprilat molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the successful incorporation of deuterium .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to verify the incorporation of deuterium and the overall quality of the compound .

Analyse Chemischer Reaktionen

Types of Reactions: Benazeprilat-d5 undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. The hydrolysis of Benazepril to Benazeprilat is a well-studied reaction that involves the cleavage of the ester bond in the presence of water or hydroxide ions .

Common Reagents and Conditions:

Hydrolysis: Sodium hydroxide or acidic conditions can be used to hydrolyze Benazepril to Benazeprilat.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize Benazeprilat.

Reduction: Reducing agents like sodium borohydride can be used to reduce Benazeprilat to its corresponding alcohol.

Major Products: The major product of the hydrolysis reaction is Benazeprilat. Oxidation and reduction reactions can yield various oxidized or reduced forms of Benazeprilat, depending on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

Benazeprilat-d5 is widely used in scientific research due to its stability and traceability. Some of its applications include:

Pharmacokinetic Studies: Used to study the metabolism and distribution of Benazepril and its metabolites in the body.

Drug Interaction Studies: Helps in understanding how Benazepril interacts with other drugs and its impact on metabolic pathways.

Biological Research: Used in studies related to cardiovascular diseases, hypertension, and heart failure.

Industrial Applications: Employed in the development and testing of new antihypertensive drugs

Vergleich Mit ähnlichen Verbindungen

Enalaprilat: Another ACE inhibitor with similar antihypertensive properties.

Lisinopril: A non-sulfhydryl ACE inhibitor used in the treatment of hypertension and heart failure.

Ramiprilat: The active metabolite of Ramipril, also an ACE inhibitor.

Comparison: Benazeprilat-d5 is unique due to its deuterated nature, which provides enhanced stability and traceability in metabolic studies. Compared to other ACE inhibitors, this compound offers similar therapeutic benefits but with the added advantage of being easily tracked in pharmacokinetic and pharmacodynamic studies .

Biologische Aktivität

Benazeprilat-d5 is a deuterated analog of the angiotensin-converting enzyme (ACE) inhibitor benazepril, primarily utilized in hypertension management. This compound is notable for its ability to inhibit the conversion of angiotensin I to angiotensin II, leading to vasodilation and decreased blood pressure. The incorporation of deuterium allows for enhanced tracking in metabolic studies, providing insights into its pharmacokinetics and dynamics.

This compound functions by specifically inhibiting ACE, an enzyme critical in the renin-angiotensin-aldosterone system (RAAS). This inhibition prevents the formation of angiotensin II, a potent vasoconstrictor, thereby promoting vasodilation. The biological activity can be quantitatively described using pharmacokinetic-pharmacodynamic (PKPD) models that relate drug concentration to its effects on biological systems.

Key Findings from Research Studies

- ACE Inhibition : Studies have shown that benazeprilat effectively suppresses ACE activity for up to 24 hours post-administration. The relationship between dosage and ACE inhibition has been modeled using both logistic saturation and Michaelis-Menten kinetics, demonstrating that higher doses correlate with greater inhibition of ACE activity and lower levels of angiotensin II .

- Dose-Response Relationship : A recent study established a dose-response curve for benazepril, showing significant reductions in biomarkers such as angiotensin II (−38%) and plasma renin activity (PRA-S) (+58%) at higher doses compared to lower doses . This suggests that optimized dosing can enhance therapeutic outcomes in managing conditions like congestive heart failure (CHF).

- Pharmacokinetics : The pharmacokinetics of this compound have been characterized using quantitative-systems pharmacology (QSP) models, which simulate the drug's effects on RAAS biomarkers in canine models. These models help predict clinical outcomes based on varying dosages and administration regimens .

Data Tables

The following table summarizes the effects of different dosages of benazepril on key biomarkers associated with RAAS:

| Dosage (mg/kg) | Angiotensin II (% Change) | PRA-S (% Change) | ACE-S (% Change) | Ang I (% Change) |

|---|---|---|---|---|

| 0.125 | -10% | +20% | -30% | +25% |

| 0.25 | -25% | +40% | -45% | +50% |

| 0.5 | -38% | +58% | -59% | +78% |

Case Studies

Case Study 1: Canine CHF Management

A study involving nine healthy beagles assessed the pharmacological action of benazepril at varying doses. Results indicated that a dose of 0.5 mg/kg administered every 12 hours produced optimal reductions in angiotensin II levels and upregulated alternative pathway biomarkers, which are crucial for CHF management .

Case Study 2: Human Clinical Trials

In human subjects, benazepril has been linked to instances of angioedema and hepatic failure, emphasizing the need for careful monitoring during treatment . Clinical trials have demonstrated that patients receiving benazepril experienced significant improvements in blood pressure control without major adverse effects when monitored appropriately.

Eigenschaften

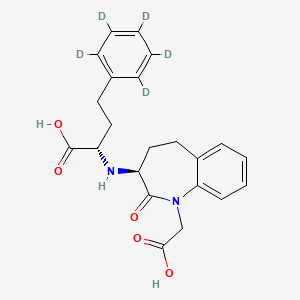

IUPAC Name |

(2S)-2-[[(3S)-1-(carboxymethyl)-2-oxo-4,5-dihydro-3H-1-benzazepin-3-yl]amino]-4-(2,3,4,5,6-pentadeuteriophenyl)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O5/c25-20(26)14-24-19-9-5-4-8-16(19)11-13-17(21(24)27)23-18(22(28)29)12-10-15-6-2-1-3-7-15/h1-9,17-18,23H,10-14H2,(H,25,26)(H,28,29)/t17-,18-/m0/s1/i1D,2D,3D,6D,7D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MADRIHWFJGRSBP-IARVFAGTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C(=O)C1NC(CCC3=CC=CC=C3)C(=O)O)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)O)N[C@H]2CCC3=CC=CC=C3N(C2=O)CC(=O)O)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.